Cas no 868592-56-7 (NIAD 4)

NIAD 4 structure
NIAD 4 structure
Product Name:NIAD 4
Numero CAS:868592-56-7
MF:C18H10N2OS2
MW:334.414801120758
CID:2102180
Update Time:2024-10-26

NIAD 4 Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-((5'-(4-hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile
    • 2-[[5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile
    • 2-[[5′-(4-Hydroxyphenyl)[2,2′-bithiophen]-5-yl]methylene]propanedinitrile (ACI)
    • Propanedinitrile, [[5′-(4-hydroxyphenyl)[2,2′-bithiophen]-5-yl]methylene]- (9CI)
    • 2-((5′-(4-Hydroxyphenyl)-2,2′-bithiophen-5-yl)methylene)malononitrile
    • NIAD 4
    • Inchi: 1S/C18H10N2OS2/c19-10-12(11-20)9-15-5-6-17(22-15)18-8-7-16(23-18)13-1-3-14(21)4-2-13/h1-9,21H
    • Chiave InChI: KLFRZDOQQDHVSS-UHFFFAOYSA-N
    • Sorrisi: N#C/C(=C/C1=CC=C(C2=CC=C(C3C=CC(O)=CC=3)S2)S1)/C#N

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3

NIAD 4 Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N911554-5mg
NIAD-4
868592-56-7 BR
5mg
¥1,460.70 2022-09-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73040-5mg
NIAD-4
868592-56-7 98%
5mg
¥1058.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73040-10mg
NIAD-4
868592-56-7 98%
10mg
¥1383.00 2022-04-26
TRC
N407725-5mg
NIAD 4
868592-56-7
5mg
$98.00 2023-05-17
TRC
N407725-10mg
NIAD 4
868592-56-7
10mg
$115.00 2023-05-17
TRC
N407725-25mg
NIAD 4
868592-56-7
25mg
$201.00 2023-05-17
TRC
N407725-100mg
NIAD 4
868592-56-7
100mg
$626.00 2023-05-17
TRC
N407725-250mg
NIAD 4
868592-56-7
250mg
$1246.00 2023-05-17
A2B Chem LLC
AC15195-500mg
2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile
868592-56-7 98% by HPLC
500mg
$4315.00 2024-04-19
A2B Chem LLC
AC15195-1000mg
2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile
868592-56-7 98% by HPLC
1000mg
$6882.00 2024-04-19

NIAD 4 Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Ethanol ;  18 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 60 °C
Riferimento
In vivo optical imaging of amyloid aggregates in brain: Design of fluorescent markers
Nesterov, Evgueni E.; et al, Angewandte Chemie, 2005, 44(34), 5452-5456

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  4 h, 0 °C; overnight, 0 °C
2.1 Reagents: Piperidine Solvents: Dichloromethane ;  2 h, rt
Riferimento
Pd-catalyzed oxidative cross-coupling between two electron rich heteroarenes
He, Chun-Yang; et al, Chemical Science, 2013, 4(9), 3508-3513

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 1-Biphenyl-2-carboxylic acid ,  Silver oxide (Ag2O) Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  80 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  4 h, 0 °C; overnight, 0 °C
3.1 Reagents: Piperidine Solvents: Dichloromethane ;  2 h, rt
Riferimento
Pd-catalyzed oxidative cross-coupling between two electron rich heteroarenes
He, Chun-Yang; et al, Chemical Science, 2013, 4(9), 3508-3513

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Dichloromethane ;  2 h, rt
Riferimento
Pd-catalyzed oxidative cross-coupling between two electron rich heteroarenes
He, Chun-Yang; et al, Chemical Science, 2013, 4(9), 3508-3513

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  2 h, -70 °C
1.2 12 h, -70 °C → rt
2.1 Catalysts: Piperidine Solvents: Ethanol ;  18 h, 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 60 °C
Riferimento
In vivo optical imaging of amyloid aggregates in brain: Design of fluorescent markers
Nesterov, Evgueni E.; et al, Angewandte Chemie, 2005, 44(34), 5452-5456

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  36 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  2 h, -70 °C
2.2 12 h, -70 °C → rt
3.1 Catalysts: Piperidine Solvents: Ethanol ;  18 h, 60 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 60 °C
Riferimento
In vivo optical imaging of amyloid aggregates in brain: Design of fluorescent markers
Nesterov, Evgueni E.; et al, Angewandte Chemie, 2005, 44(34), 5452-5456

NIAD 4 Raw materials

NIAD 4 Preparation Products

NIAD 4 Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:868592-56-7)NIAD 4
Numero d'ordine:A900032
Stato delle scorte:in Stock
Quantità:5mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:04
Prezzo ($):182.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:868592-56-7)NIAD 4
A900032
Purezza:99%
Quantità:5mg
Prezzo ($):182.0
Email